

An In-depth Technical Guide to S-Phenyl Thioacetate: Chemical Properties and Structure

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Compound of Interest

Compound Name: *S-Phenyl thioacetate*

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Introduction

S-Phenyl thioacetate, a thioester compound, serves as a valuable reagent in organic synthesis and as a substrate in biochemical assays. Its unique reactivity, characterized by the thioester linkage, makes it a subject of interest for studying reaction mechanisms and enzyme kinetics. This technical guide provides a comprehensive overview of the core chemical properties and structural features of **S-Phenyl thioacetate**, presented with clarity and detail for the scientific community.

Chemical Properties

S-Phenyl thioacetate is a colorless to pale yellow liquid with a distinct odor.^[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents.^{[1][2]} The compound is known to be susceptible to hydrolysis and nucleophilic attack, a key aspect of its chemical reactivity.^[1]

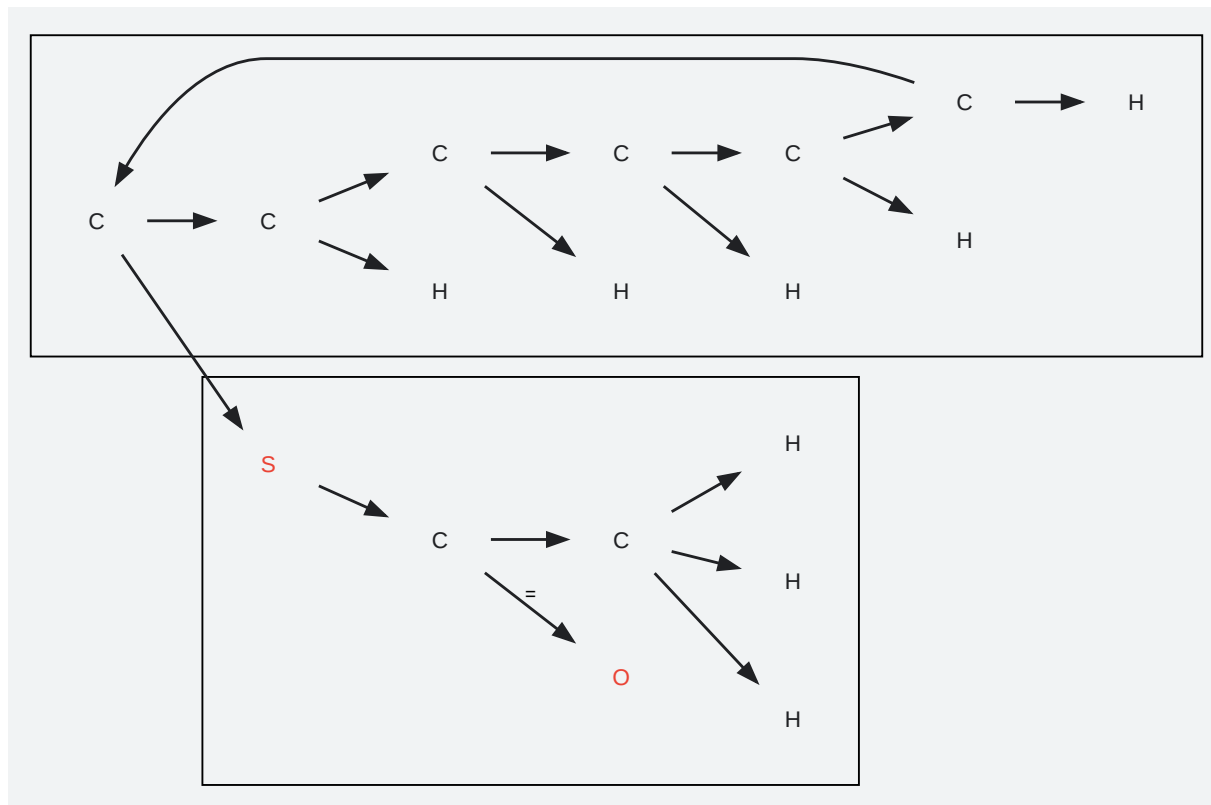
Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **S-Phenyl thioacetate**.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ OS	[2] [3]
Molecular Weight	152.21 g/mol	[3]
Boiling Point	99-100 °C at 6 mmHg	
Density	1.124 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.57	
Flash Point	79 °C (closed cup)	
Storage Temperature	2-8°C	

Chemical Structure

The structure of **S-Phenyl thioacetate** features a phenyl group attached to a sulfur atom, which is in turn bonded to an acetyl group. This arrangement constitutes a thioester functional group. Computational studies using density functional theory (DFT) have identified two conformers: a more stable syn form, where the carbonyl group is on the same side as the phenyl ring, and an anti form.[\[4\]](#) The energy difference between these conformers is approximately 1.63 kcal/mol.[\[4\]](#)



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Caption: Chemical structure of **S-Phenyl thioacetate**.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **S-Phenyl thioacetate**.

¹H NMR Spectroscopy

The proton NMR spectrum of **S-Phenyl thioacetate** exhibits characteristic signals for the aromatic protons of the phenyl group and the methyl protons of the acetyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	m	5H	Aromatic protons (C ₆ H ₅)
~2.4	s	3H	Methyl protons (-COCH ₃)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The values presented are typical.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~196	Carbonyl carbon (C=O)
~134	Aromatic carbon (C-S)
~129	Aromatic carbons (ortho, meta)
~128	Aromatic carbon (para)
~30	Methyl carbon (-CH ₃)

Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques are recommended.

Infrared (IR) Spectroscopy

The IR spectrum of **S-Phenyl thioacetate** shows characteristic absorption bands for its functional groups.^[5] A detailed analysis based on DFT calculations has been performed to assign the vibrational frequencies.^[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~1710	Strong	C=O stretch (thioester)
~1580, 1480, 1440	Medium-Weak	Aromatic C=C stretches
~1120	Strong	C-S stretch
~960	Medium	C-C stretch

Mass Spectrometry

The mass spectrum of **S-Phenyl thioacetate** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity	Possible Fragment Ion
152	M ⁺	[C ₈ H ₈ OS] ⁺ (Molecular ion)
110	[C ₆ H ₅ S] ⁺	
77	[C ₆ H ₅] ⁺	
43	Base Peak	[CH ₃ CO] ⁺

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **S-Phenyl thioacetate** was not found in the immediate search, general methods for the synthesis of thioesters are well-established.

General Synthesis of S-Aryl Thioacetates

A common method for the synthesis of S-aryl thioacetates involves the acylation of a corresponding thiophenol with an acetylating agent such as acetyl chloride or acetic anhydride.

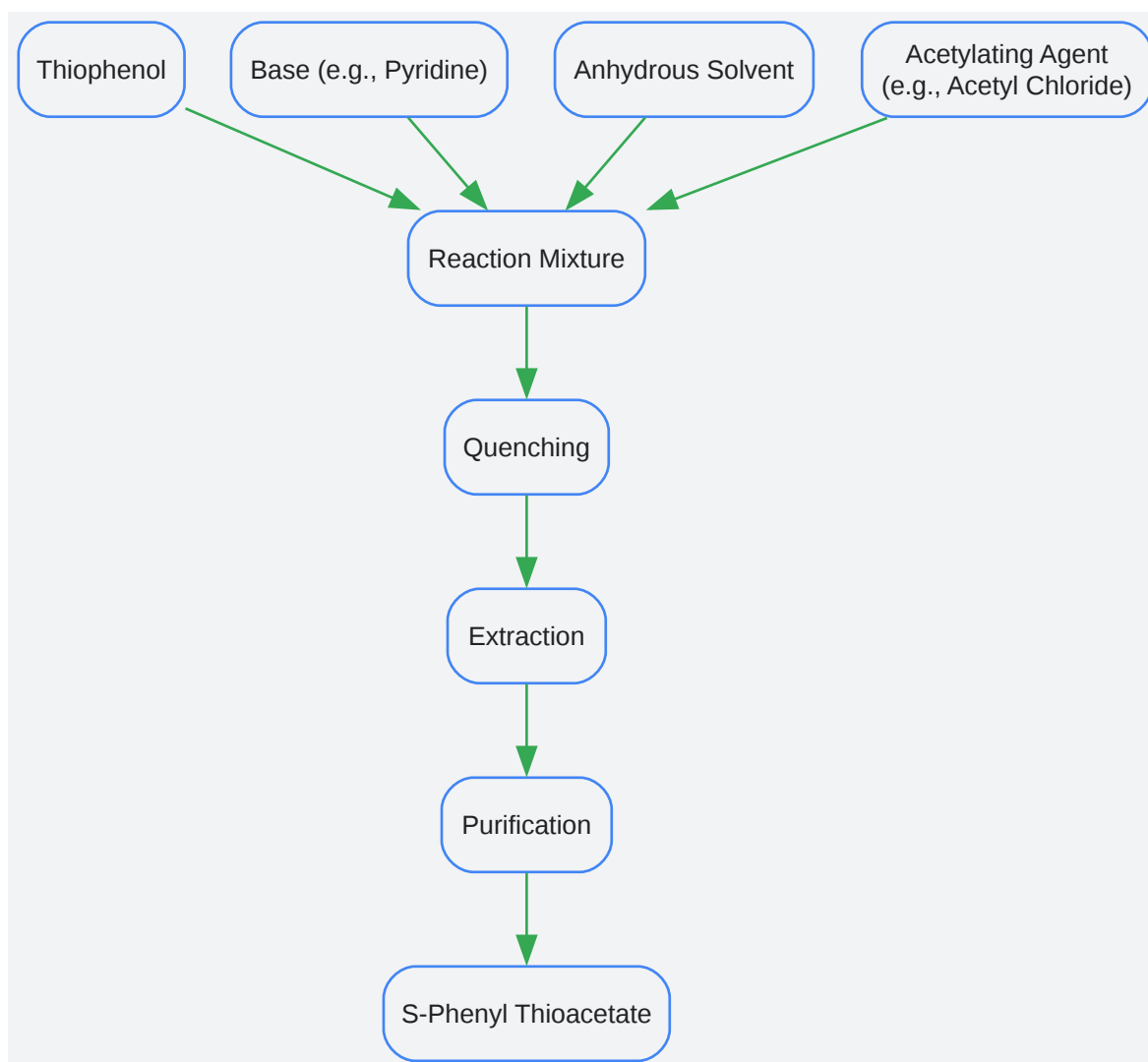
Materials:

- Thiophenol

- Acetyl chloride or Acetic anhydride
- A suitable base (e.g., pyridine or triethylamine)
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure (General Outline):

- Dissolve thiophenol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add a suitable base to the solution.
- Cool the mixture in an ice bath.
- Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the cooled solution.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a dilute aqueous acid solution.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by distillation or column chromatography.



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Caption: General workflow for the synthesis of **S-Phenyl thioacetate**.

Reactivity and Analysis

S-Phenyl thioacetate is a useful substrate for measuring the activity of esterases.^[6] Its hydrolysis can be monitored spectrophotometrically. The reactivity of thioesters with various nucleophiles has been studied, highlighting their susceptibility to nucleophilic acyl substitution.

General Protocol for Hydrolysis Study:

- Prepare a stock solution of **S-Phenyl thioacetate** in a suitable organic solvent (e.g., acetonitrile).

- Prepare buffer solutions at various pH values.
- Initiate the hydrolysis reaction by adding a small aliquot of the **S-Phenyl thioacetate** stock solution to the buffer.
- Monitor the reaction progress by observing the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.
- The rate of hydrolysis can be determined by analyzing the kinetic data.

Biological Activity

Currently, there is no specific information available linking **S-Phenyl thioacetate** to a defined signaling pathway. Its primary use in a biological context is as a substrate for enzymatic assays, particularly for esterases.[6]

Conclusion

S-Phenyl thioacetate is a well-characterized compound with established chemical and physical properties. Its synthesis is achievable through standard organic chemistry methods, and its reactivity makes it a valuable tool for both synthetic and analytical applications. The spectroscopic data provide a clear signature for its identification and structural elucidation. This guide serves as a foundational resource for researchers and professionals working with this versatile thioester.

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